5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl
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Overview
Description
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl is a compound that belongs to the class of heterocyclic compounds known as benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring. The piperazine moiety in this compound adds to its versatility and potential biological activity. Benzothiazole derivatives have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with an appropriate piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .
Scientific Research Applications
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl involves its interaction with specific molecular targets in the body. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and a benzothiazole ring, but with different substitution patterns.
2-(2-aminophenyl)imidazo[1,5-a]pyridine: This compound has a similar heterocyclic structure but with an imidazo ring instead of a thiazole ring.
Uniqueness
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl is unique due to its specific substitution pattern and the presence of both piperazine and benzothiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H19Cl2N3S |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-(1-piperazin-1-ylethyl)-1,3-benzothiazole;dihydrochloride |
InChI |
InChI=1S/C13H17N3S.2ClH/c1-10(16-6-4-14-5-7-16)11-2-3-13-12(8-11)15-9-17-13;;/h2-3,8-10,14H,4-7H2,1H3;2*1H |
InChI Key |
JOFYFLNRLWDDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=N2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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